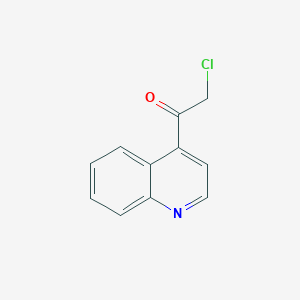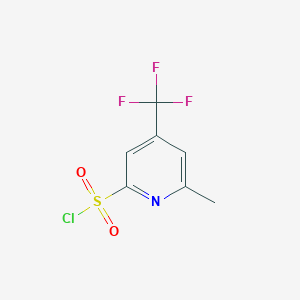
2-(2,6-Difluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO It is a morpholine derivative where the morpholine ring is substituted with a 2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)morpholine typically involves the reaction of 2,6-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)morpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted phenylmorpholines .
Scientific Research Applications
2-(2,6-Difluorophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity towards these targets. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)piperidine
- 2-(2,6-Difluorophenyl)ethanol
- 2-(2,6-Difluorophenyl)aniline
Uniqueness
2-(2,6-Difluorophenyl)morpholine is unique due to the presence of both the morpholine ring and the 2,6-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and binding affinity, while the morpholine ring contributes to its solubility and overall pharmacokinetic profile .
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)morpholine |
InChI |
InChI=1S/C10H11F2NO/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2 |
InChI Key |
YJJQDCBGUYSFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


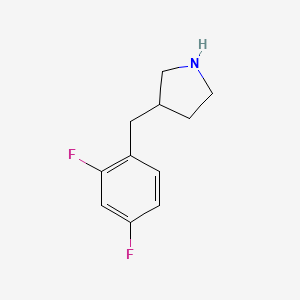
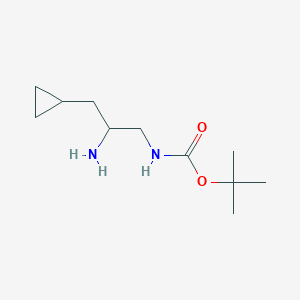
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
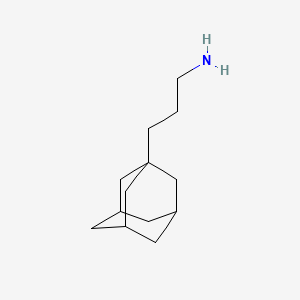

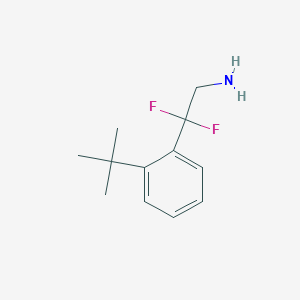
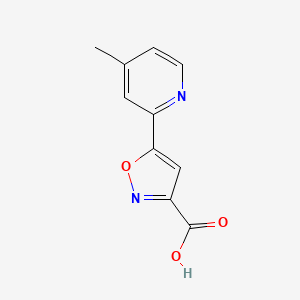
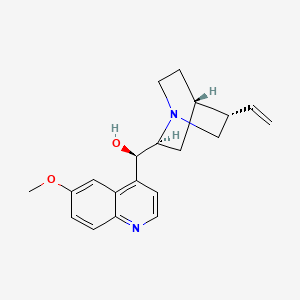

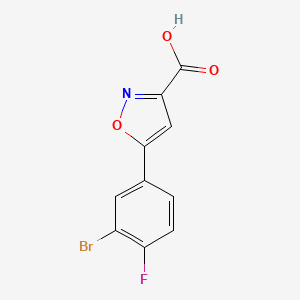
amine](/img/structure/B13585558.png)

